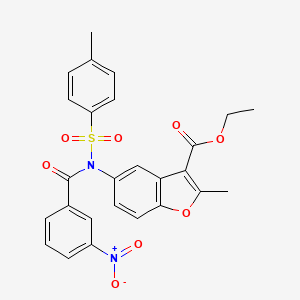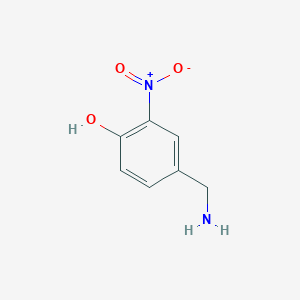
4-Hydroxy-3-nitrobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitrobenzylamine is an organic compound with the linear formula HOC6H3(NO2)CHO . It has a molecular weight of 167.12 . It’s important to note that the information available is limited and may not be fully accurate.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-nitrobenzylamine can be represented by the InChI string: InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
- N,N-Dimethyl-4-nitrobenzylamine Synthesis : A study outlined the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, a derivative of 4-nitrobenzylamine, highlighting its wide use in medicine, pesticide, and chemical industries. The synthesis involved methylene chloride as the solvent and demonstrated a high reaction yield of 94.7% (Wang Ling-ya, 2015).
Bioreductive Prodrugs
- Nitrobenzyl Carbamates as Bioreductive Drugs : Research on 4-nitrobenzyl carbamates, closely related to 4-Hydroxy-3-nitrobenzylamine, showed their potential as triggers for bioreductive drugs. The study systematically evaluated how substituents affect the rate of fragmentation in these compounds (M. Hay, B. M. Sykes, W. Denny, C. O'Connor, 1999).
Protection of Hydroxyl Functions
- 4-Nitrobenzyl Group for Hydroxyl Protection : The versatile use of the 4-nitrobenzyl group, similar to the structure of 4-Hydroxy-3-nitrobenzylamine, for protecting hydroxyl functions was described. This group can be selectively removed in the presence of other benzyl-type protecting groups, offering valuable applications in organic synthesis (Koichi Kukase, Hideo Tanaka, Sigeru Toriib, S. Kusumoto, 1990).
Bioactivation and Chemical Reactions
- Bioactivation of 4-Hydroxylamino Derivatives : A study on the active form of CB 1954, closely related to 4-Hydroxy-3-nitrobenzylamine, revealed how its hydroxylamine derivative reacts to form DNA-DNA interstrand crosslinks. This highlights the compound's potential in cytotoxicity and molecular biology research (R. Knox, F. Friedlos, T. Marchbank, J. Roberts, 1991).
Derivative Compounds in Traditional Medicine
- 4-Hydroxybenzyl-Substituted Amino Acid Derivatives : Research on derivatives of 4-hydroxybenzyl, structurally related to 4-Hydroxy-3-nitrobenzylamine, discovered in traditional medicine Gastrodia elata, highlighted the therapeutic potential of these compounds. This includes their role in inhibiting liver microsomal lipid peroxidation (Qing-lan Guo, Yanan Wang, Sheng Lin, Cheng-gen Zhu, Minghua Chen, Zhibo Jiang, Cheng-bo Xu, Dan Zhang, Huai-ling Wei, Jiangong Shi, 2015).
Environmental Biodegradation
- Hydroxylaminobenzene Mutase in Nitrobenzene Degradation : A study on hydroxylaminobenzene mutase, which acts on compounds structurally similar to 4-Hydroxy-3-nitrobenzylamine, demonstrated its role in the biodegradation pathway of nitrobenzene, a significant environmental pollutant. This enzyme catalyzes the rearrangement of hydroxylaminobenzene to 2-aminophenol, a step in nitrobenzene degradation (Z. He, L. Nadeau, J. Spain, 2000).
Safety And Hazards
The safety data sheet for a related compound, 3-Nitrobenzylamine hydrochloride, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
4-(aminomethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJGPVLYVMYULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzylamine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2736274.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2736275.png)
![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)
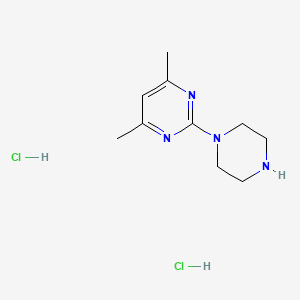
![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)
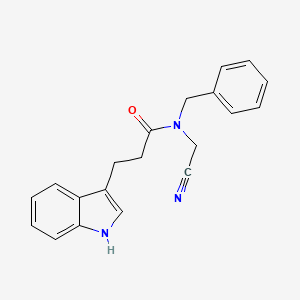
![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)
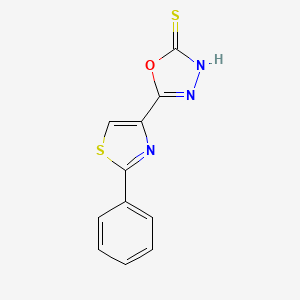
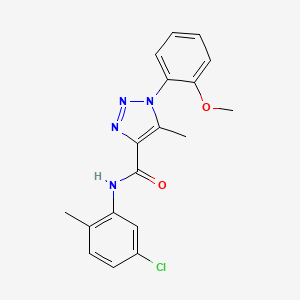
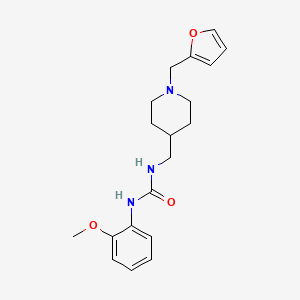
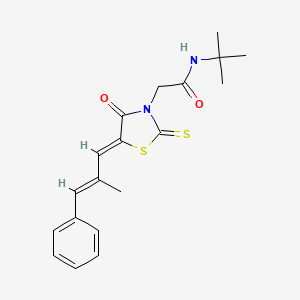
![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)
